3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide
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Overview
Description
3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide is a complex organic compound that features a pyrimidine ring, a pyrazole ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine with 1,3-diketones or β-ketoesters.
Formation of the Oxolane Ring: This can be synthesized through the cyclization of diols or by using epoxide ring-opening reactions.
Coupling Reactions: The final step involves coupling the pyrimidine, pyrazole, and oxolane intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
Scientific Research Applications
3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly for antiviral or anticancer agents.
Materials Science: Use in the synthesis of novel polymers or as a building block for organic electronic materials.
Biology: Study of its interactions with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA/RNA. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxopyrimidine Derivatives: Compounds with similar pyrimidine structures.
Pyrazole Derivatives: Compounds with similar pyrazole structures.
Oxolane Derivatives: Compounds with similar oxolane structures.
Uniqueness
3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide is unique due to the combination of its three distinct ring systems, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c20-12(1-4-18-5-2-13(21)17-14(18)22)16-10-7-15-19(8-10)11-3-6-23-9-11/h2,5,7-8,11H,1,3-4,6,9H2,(H,16,20)(H,17,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNIEQDGWWBBHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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